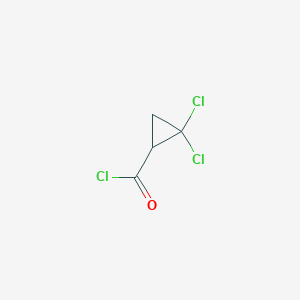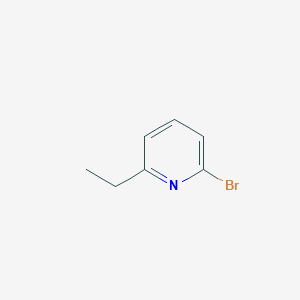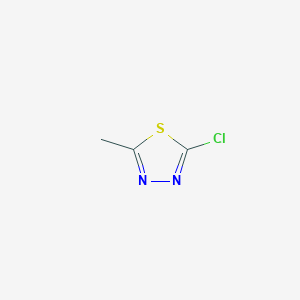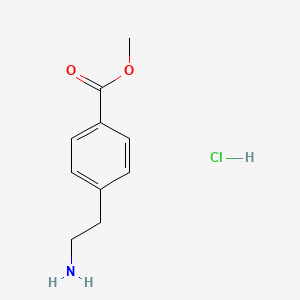
4-(2-氨基乙基)苯甲酸甲酯盐酸盐
描述
Synthesis Analysis
The synthesis of related benzoate compounds involves various methods, including condensation reactions, carbonation of lithium salts, and the use of reagents like trimethylsilyldiazomethane . For instance, the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate is achieved through a multi-step process starting from 4-Amino[7-14C]benzoic acid, followed by esterification, coupling with an aldehyde, and reduction . Similarly, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction between methyl-4-formylbenzoate and phenylhydrazine .
Molecular Structure Analysis
The molecular structures of benzoate derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy . The molecular geometries can be optimized using computational methods like density functional theory (DFT) . For example, the structure of 2-amino-4,6-dimethylpyridinium benzoate was elucidated using hydrogen bonding and π-π interactions, which are crucial for understanding the compound's stability and reactivity .
Chemical Reactions Analysis
Benzoate esters can undergo various chemical reactions, including acid-base dissociation, azo-hydrazone tautomerism , and reactions with heteroarylhydrazines leading to the formation of different product types . The reactivity of these compounds can be influenced by factors such as solvent composition and pH . Additionally, the interaction of benzoate esters with other compounds, such as amino acids, can be studied to understand their binding mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can be deduced from their synthesis and molecular structure. For instance, the solubility can be inferred from the solvent systems used during synthesis and characterization . The presence of functional groups like amino and ester groups can suggest certain chemical behaviors, such as susceptibility to hydrolysis or participation in hydrogen bonding . Theoretical studies can provide insights into properties like chemical reactivity descriptors, natural population analysis (NPA), and non-linear optical (NLO) properties .
科学研究应用
合成工艺
- 衍生物合成:4-(2-氨基乙基)苯甲酸甲酯盐酸盐在碱的存在下发生环化过程,形成衍生物,如 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的 2-取代苯胺 (Ukrainets 等人,2014)。
- 高效合成方法:由 2-氨基苯甲酸甲酯合成的 2-(氯磺酰基)苯甲酸甲酯显示出高效的连续流动重氮化。该方法减少了水解等副反应 (Yu 等人,2016)。
- 中间体的制备:该化合物用于制备中间体,如 4-氯-2-(N-甲基-N-苯磺酰胺)苯甲酸甲酯,这对于生产曲马多很重要 (杨建社,2009)。
化学分析
- 化学分析方法:研究了甲基苯甲酸酯萃取程序,用于测定废水中微量的苯酚化合物,采用 4-氨基安替比林分光光度法 (Morita 和 Nakamura,2010)。
药理应用
- 药理表征:一种衍生物,乙基-4-{反式-4-[((2S)-2-羟基-3-{4-羟基-3-[(甲基磺酰基)氨基]-苯氧基}丙基)氨基]环己基}苯甲酸盐酸盐,被鉴定为治疗早产的有效且选择性的 β3-肾上腺素受体激动剂 (Croci 等人,2007)。
光物理和光化学性质
- 合成和光物理性质:S、N 和 Se 修饰的甲基水杨酸衍生物,包括 2-羟基-4-(吡啶-2-基)苯甲酸甲酯 (MHPB),在二氯甲烷中显示出独特吸收和发射光谱,表明具有光化学应用的潜力 (Yoon 等人,2019)。
药物开发和生物学评估
- 药物开发:苯甲酸钠是一种 d-氨基酸氧化酶抑制剂,在治疗精神分裂症方面显示出前景,突出了甲基 4-(2-氨基乙基)苯甲酸盐酸盐等衍生物在新药开发中的潜力 (Lane 等人,2013)。
环境应用
- 环境降解途径:调节剂 BenR 控制着绿脓杆菌中芳香酸降解的途径,表明甲基苯甲酸酯衍生物参与环境生物降解过程 (Cowles 等人,2000)。
安全和危害
属性
IUPAC Name |
methyl 4-(2-aminoethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBVWCPWTPZFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517514 | |
| Record name | Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-aminoethyl)benzoate hydrochloride | |
CAS RN |
56161-89-8 | |
| Record name | Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(2-aminoethyl)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

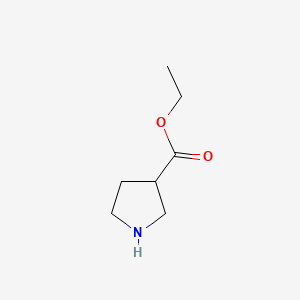
![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)
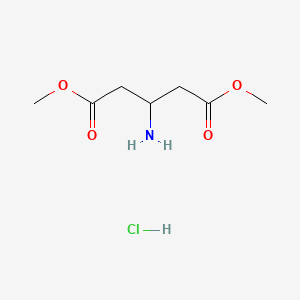
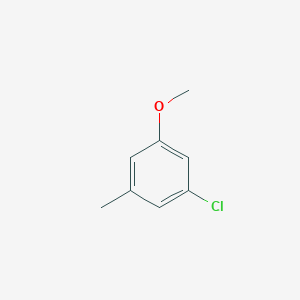

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)



